

Trigonothylin C and its Congeners: A Technical Review of a Bistryptamine Alkaloid

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Compound of Interest

Compound Name: *Trigonothylin C*

Cat. No.: *B13442970*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonothylin C, more formally known as Trigonoliimine C, is a structurally intriguing 2,2'-linked bistryptamine alkaloid. First isolated from the leaves of *Trigonostemon lii*, this natural product belongs to a class of bisindole alkaloids that have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive review of the current literature on Trigonoliimine C and its related compounds, with a focus on its synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Trigonoliimine C is characterized by a unique and complex polycyclic ring system derived from the coupling of two tryptamine units. Its full stereochemical assignment has been elucidated through total synthesis.

Table 1: Physicochemical Properties of Trigonoliimine C

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₄ N ₄ O ₂	[1]
Molar Mass	400.48 g/mol	[1]
Class	Bisindole Alkaloid	[1]
Origin	Trigonostemon lli	[1]

Biological Activities

Preliminary biological evaluations have indicated that Trigonoliimine C and its analogs possess anticancer and potential anti-HIV properties. However, the reported activity of Trigonoliimine C itself is modest.

Anticancer Activity

Trigonoliimine C has been reported to exhibit weak cytotoxic activity against human cervical cancer (HeLa) and human lymphoma (U-937) cell lines.[1] Unfortunately, specific IC50 values for Trigonoliimine C have not been detailed in the currently available literature. Other alkaloids from the Trigonostemon genus, such as Trigonostemonine F, have shown moderate cytotoxic activity against the HL-60 cell line with an IC50 value of 16 µM.[2]

Anti-HIV Activity

While specific anti-HIV activity data for Trigonoliimine C is not available, its structural analog, Trigonoliimine A, has demonstrated modest anti-HIV-1 activity.

Table 2: Anti-HIV-1 Activity of Trigonoliimine A

Compound	Cell Line	EC50 (µg/mL)	Therapeutic Index (TI)	Reference
Trigonoliimine A	Not Specified	0.95	7.9	[1]

Other compounds isolated from Trigonostemon lli, such as the daphnane diterpenoids Trigonolactones B, D, and E, have shown significant anti-HIV-1 activity in the nanomolar range.

[3]

Experimental Protocols

Total Synthesis of (-)-Trigonoliimine C

The enantioselective total synthesis of (-)-Trigonoliimine C has been successfully accomplished, providing a route to access this complex natural product and its analogs for further biological investigation. A key step in the synthesis involves a Wagner-Meerwein type 1,2-alkyl rearrangement. The detailed synthetic route can be found in the work published by Movassaghi and colleagues.[\[1\]](#)

In Vitro Cytotoxicity Assay (HeLa and U-937 cells)

The following is a general protocol for determining the cytotoxic activity of compounds like Trigonoliimine C against HeLa and U-937 cell lines, based on standard methodologies.

- **Cell Culture:** HeLa and U-937 cells are cultured in appropriate media (e.g., DMEM for HeLa, RPMI-1640 for U-937) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well for HeLa, 1 x 10⁴ cells/well for U-937) and allowed to adhere overnight (for HeLa).
- **Compound Treatment:** The test compound (Trigonoliimine C) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTS or crystal violet assay.
 - **MTS Assay:** MTS reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
 - **Crystal Violet Assay:** The cells are fixed, stained with crystal violet solution, and then the stain is solubilized. The absorbance is measured at a wavelength of 570 nm.

- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

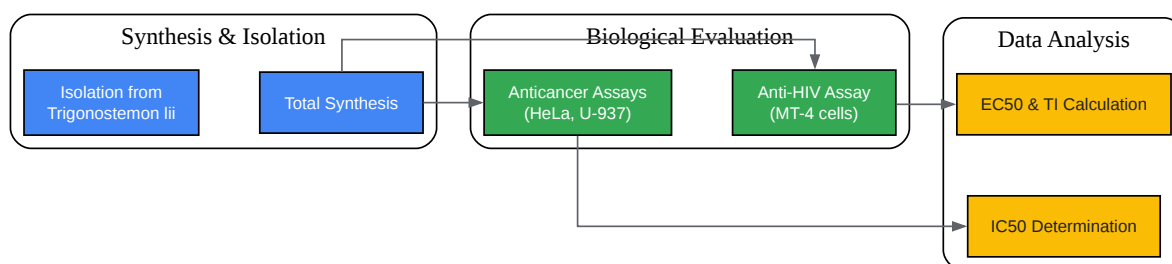
Anti-HIV-1 Assay (MT-4 Cells)

The following is a generalized protocol for assessing the anti-HIV-1 activity of compounds, based on assays utilizing the MT-4 cell line.

- **Cell Culture:** MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- **Virus Preparation:** A stock of HIV-1 (e.g., IIIB or NL4-3 strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).
- **Infection and Treatment:** MT-4 cells are infected with a predetermined multiplicity of infection (MOI) of HIV-1. Simultaneously, the cells are treated with serial dilutions of the test compound.
- **Activity Assessment:** The anti-HIV activity is determined after a few days of incubation (e.g., 4-5 days) using one of the following methods:
 - **MTT Assay:** The viability of the MT-4 cells is measured using the MTT assay. HIV-1 infection is cytopathic to MT-4 cells, so a reduction in cell death indicates antiviral activity.
 - **p24 Antigen Capture ELISA:** The level of the HIV-1 p24 capsid protein in the culture supernatant is quantified by ELISA. A reduction in p24 levels indicates inhibition of viral replication.
 - **Syncytium Formation Assay:** The formation of syncytia (giant multi-nucleated cells) due to HIV-1 infection is observed and quantified. A reduction in syncytia formation indicates antiviral activity.
- **Data Analysis:** The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the therapeutic index ($TI = CC50/EC50$).

Potential Signaling Pathways

While the specific signaling pathways modulated by Trigonoliimine C have not been elucidated, the broader class of bisindole alkaloids is known to interact with various cellular signaling cascades. Based on the activities of related compounds, the following pathways represent potential targets for Trigonoliimine C and warrant further investigation.

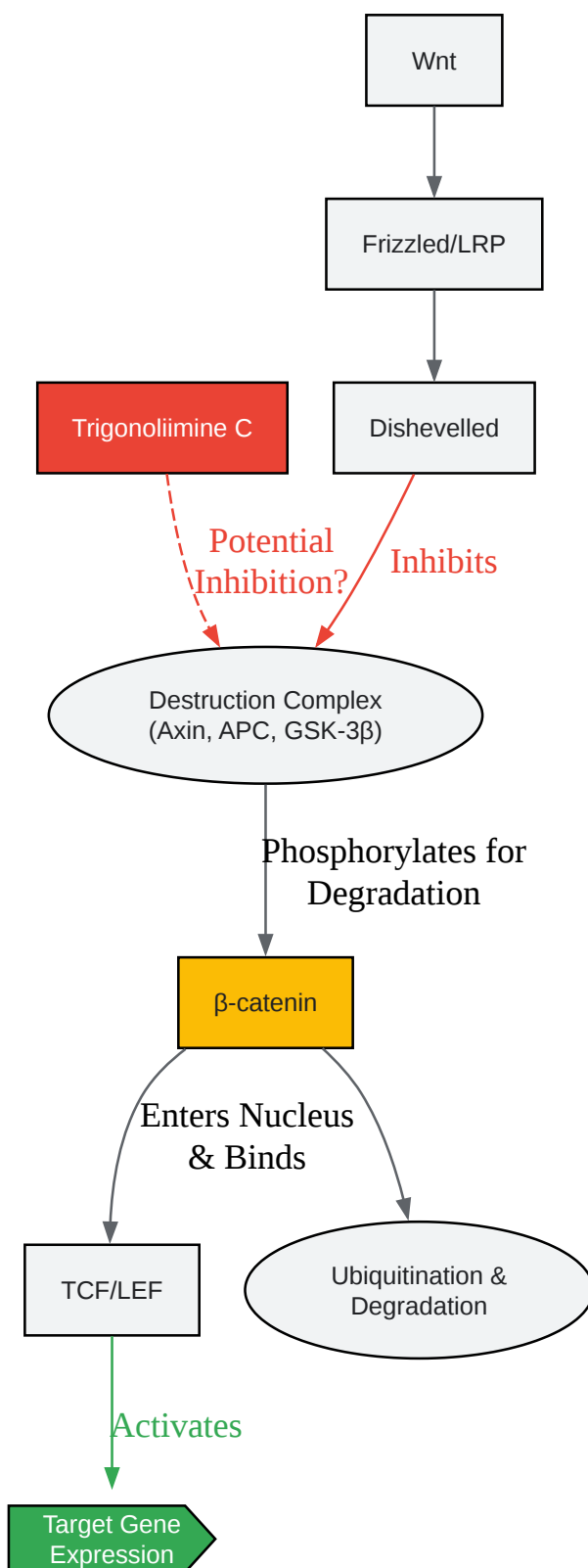


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Experimental Workflow for Trigonoliimine C Research.

Wnt/ β -catenin Signaling Pathway

Some bisindole alkaloids have been identified as inhibitors of the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

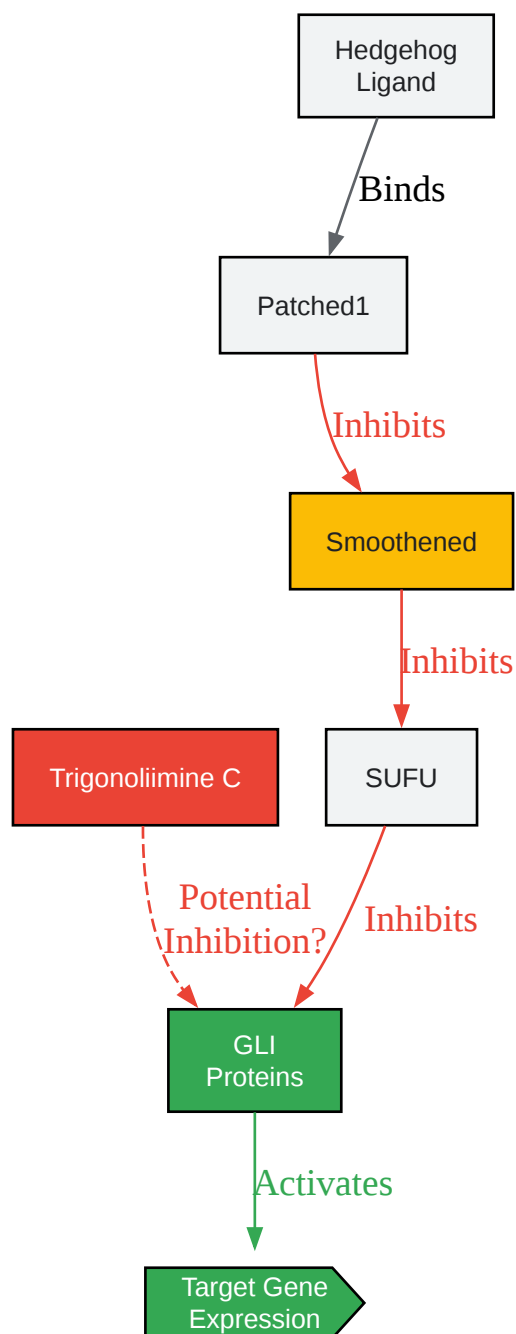


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Potential Inhibition of the Wnt/β-catenin Pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another critical developmental pathway that, when aberrantly activated, can drive the growth of various cancers. Certain bisindole alkaloids have been shown to inhibit this pathway by targeting components such as the GLI transcription factors.



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Potential Inhibition of the Hedgehog Signaling Pathway.

Other Potential Pathways

Other signaling pathways that are often modulated by bioactive natural products and could be affected by Trigonoliimine C include:

- **MAPK Pathway:** This pathway is crucial for cell proliferation, differentiation, and survival.
- **PI3K/Akt/mTOR Pathway:** A key pathway regulating cell growth, metabolism, and survival, which is frequently hyperactivated in cancer.
- **SIRT1/PGC-1 α Pathway:** Involved in mitochondrial biogenesis and cellular stress responses.

Conclusion and Future Directions

Trigonoliimine C is a fascinating bisindole alkaloid with a complex chemical architecture. While initial studies have pointed towards its potential as an anticancer and antiviral agent, the currently available data on its biological activity is limited, with a notable lack of specific quantitative measures such as IC₅₀ and EC₅₀ values. The detailed total synthesis provides a solid foundation for producing sufficient quantities of Trigonoliimine C and its analogs for more in-depth biological evaluation.

Future research should focus on several key areas:

- **Quantitative Biological Evaluation:** A thorough investigation to determine the precise IC₅₀ values of Trigonoliimine C against a broader panel of cancer cell lines and EC₅₀ values against various HIV strains is crucial.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways modulated by Trigonoliimine C is essential to understand its biological effects. The potential involvement of the Wnt/ β -catenin and Hedgehog pathways, as suggested by studies on related bisindole alkaloids, should be a primary focus.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis of a library of Trigonoliimine C analogs and the evaluation of their biological activities will help to identify the key structural

features required for potency and selectivity. This will guide the design of more effective therapeutic agents.

In conclusion, while Trigonoliimine C itself may exhibit modest biological activity, its unique chemical scaffold holds promise as a template for the development of novel therapeutic agents. Further research into this and related compounds is warranted to fully explore their potential in drug discovery.

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